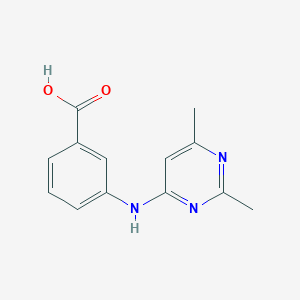

3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid often involves complex reactions, including modifications of the Hantzsch reaction and the use of dimethylamino-benzaldehyde as a key intermediate. For instance, the p-(dimethylamino)benzaldehyde modification of the Hantzsch reaction has been used for synthesizing pyrido[2,3-d]pyrimidino derivatives, showcasing the intricate steps involved in creating such compounds (Dzvinchuk & Lozinskii, 2007).

Molecular Structure Analysis

The molecular structure of derivatives closely related to our compound of interest has been elucidated through various techniques, including crystallography. For example, the study of polymorphs of 4-(N,N-dimethylamino)benzoic acid highlighted the significance of intermolecular hydrogen bonding in defining the dimeric structures of such compounds (Aakeröy, Desper, & Levin, 2005).

Chemical Reactions and Properties

The chemical reactivity of compounds within the same class as this compound is profound, involving cyclocondensations and interactions with various nucleophiles to form heterocyclic systems. For instance, the reactivity of N,N-dimethylamino)-benzoic acid derivatives in creating novel heterocyclic compounds through interactions with anilines and other nucleophiles has been documented, showcasing the diverse chemical behavior of these compounds (Farag et al., 2011).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as solubility, melting points, and crystalline forms, are crucial for their characterization and application in further chemical synthesis. For example, the discovery of new polymorphs of 4-(N,N-dimethylamino)benzoic acid underscores the importance of crystallographic analysis in understanding the physical properties of these compounds (Aakeröy et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and functional group transformations of this compound derivatives, are key to their utility in organic synthesis and potential applications. Studies have demonstrated the synthesis and transformation of related compounds, providing insights into their chemical behaviors and properties (Dzvinchuk & Lozinskii, 2007).

Scientific Research Applications

Synthesis of Nilotinib

Nilotinib, a highly selective inhibitor of tyrosine kinase, is synthesized using a key intermediate that closely resembles 3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid. This process involves several steps, including the condensation and hydrolysis of specific intermediates to produce a compound that ultimately contributes to the synthesis of nilotinib. This method demonstrates the compound's relevance in developing targeted therapies for cancer treatment (Yu Yankun et al., 2011).

Development of Antimicrobial and Insecticidal Compounds

Derivatives of the chemical compound have been synthesized and evaluated for their insecticidal and antibacterial potential. These derivatives show promising results against specific bacterial strains and pests, indicating their potential in developing new antimicrobial and insecticidal agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Protein Kinase CK2 Inhibitors

Research on 4-aminothieno[2,3-d]pyrimidine derivatives has led to the discovery of new ATP-competitive CK2 inhibitors. Among these, compounds structurally related to this compound showed significant inhibitory activity, highlighting their potential in designing drugs targeting CK2-related diseases (O. V. Ostrynska et al., 2016).

Anti-inflammatory Applications

Studies have also explored the synthesis of compounds for potential anti-inflammatory applications. These compounds, derived from reactions involving pyrimidine derivatives, have been screened for in-vivo anti-inflammatory activity, showing significant results compared to standard drugs (Prakash Prajapat & G. L. Talesara, 2016).

Synthesis of Novel Antimycobacterial Agents

Research into novel pyrrole analogs, including those related to this compound, has been conducted to evaluate their antimicrobial and specifically antimycobacterial activities. Some compounds have demonstrated promising anti-tubercular activity while maintaining non-cytotoxic concentrations, underscoring their potential in treating tuberculosis and related infections (S. Joshi et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-[(2,6-dimethylpyrimidin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-6-12(15-9(2)14-8)16-11-5-3-4-10(7-11)13(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNBVJMVAJEPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2492133.png)

![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)

![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)